methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . This compound is known for its unique structure, which includes a thiazole ring, an oxolane ring, and an amino group. It is used in various scientific research applications due to its interesting chemical properties.
Properties
CAS No. |
1692479-38-1 |
|---|---|
Molecular Formula |
C9H12N2O3S |
Molecular Weight |
228.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Scientific Research Applications
Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and thiazole ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-amino-1,3-thiazole-4-carboxylate: Lacks the oxolane ring, which may affect its chemical properties and biological activities.
Methyl 2-amino-5-(tetrahydro-3-furanyl)-1,3-thiazole-4-carboxylate:
Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxamide: The ester group is replaced by an amide group, which can influence its chemical stability and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
